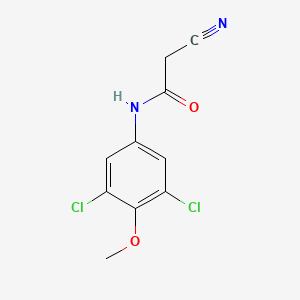
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyano group (–CN) and a substituted phenyl ring with dichloro and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxyaniline and cyanoacetic acid.
Reaction: The aniline derivative undergoes a nucleophilic substitution reaction with cyanoacetic acid in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Product Formation: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Substituted phenyl derivatives with different functional groups replacing the dichloro or methoxy groups.
Applications De Recherche Scientifique
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group and substituted phenyl ring play crucial roles in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-(3,5-dichlorophenyl)-acetamide: Lacks the methoxy group.
2-Cyano-N-(4-methoxyphenyl)-acetamide: Lacks the dichloro groups.
2-Cyano-N-(3,5-dichloro-4-hydroxyphenyl)-acetamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide is unique due to the presence of both dichloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H8Cl2N2O2 |
|---|---|
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
2-cyano-N-(3,5-dichloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-16-10-7(11)4-6(5-8(10)12)14-9(15)2-3-13/h4-5H,2H2,1H3,(H,14,15) |
Clé InChI |
VSUJWCWXTCIOAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)NC(=O)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)
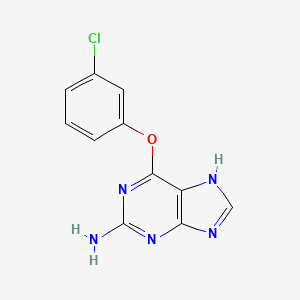
![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)

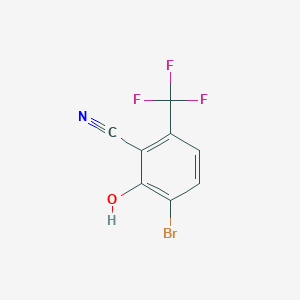
![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
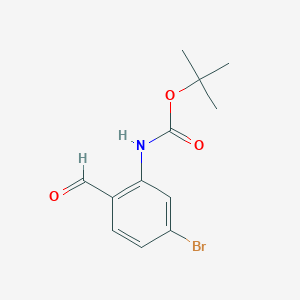
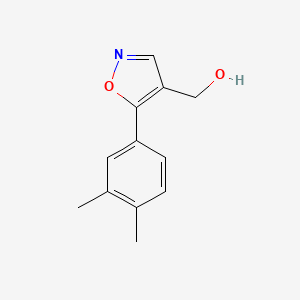
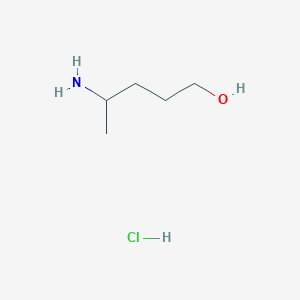
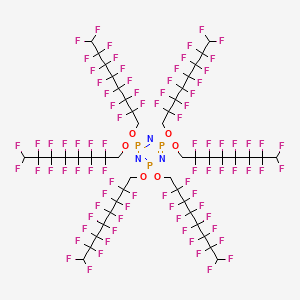


![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
